molecular formula C10H10O3 B1280619 8-Methoxychroman-3-one CAS No. 91520-00-2

8-Methoxychroman-3-one

Cat. No. B1280619
CAS RN: 91520-00-2
M. Wt: 178.18 g/mol
InChI Key: HHEBBHNRCWBWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxychroman-3-one (8-MCO) is a naturally occurring compound, belonging to the chroman family of molecules. It has been studied extensively in the laboratory due to its potential applications in the field of medicine and biochemistry. 8-MCO has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied in detail.

Scientific Research Applications

Structural and Physicochemical Properties

8-Methoxychroman-3-one derivatives exhibit intriguing structural and physicochemical properties. For instance, a study on 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, a derivative, reveals it as a thermally stable organic heterocyclic ligand, crystallizing in noncentrosymmetric groups with potential for forming chains and stabilized structures through hydrogen and π–π interactions. This compound's solubility in various solvents at room temperature was also examined, highlighting its potential in material sciences and organic chemistry applications (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Synthesis Techniques

The synthesis of 3-dialkylaminochromans through cyclization of allyl aryl ethers has been explored, leading to the creation of sulfur-containing 3-alkylaminochromans. This process demonstrates the versatility of this compound derivatives in synthetic organic chemistry, potentially useful in pharmaceuticals and other chemical industries (Andersson, Wikström, & Hallberg, 1990).

Chromatin Interaction Studies

This compound derivatives have been utilized in studying chromatin organization in living mammalian cells. The ability of these compounds to intercalate into DNA domains, forming bifunctional adducts, has applications in molecular biology, particularly in understanding DNA excision repair and chromatin organization (Mathis & Althaus, 2004).

Photochemical Interactions

The photochemical reactions of this compound derivatives with biological molecules like DNA and proteins have been a subject of study. These reactions include forming covalent conjugates with proteins like bovine serum albumin through UVA irradiation, indicating potential applications in photochemistry and phototherapy (Yoshikawa et al., 1979).

Binding with DNA

Studies have also focused on the binding of this compound derivatives to DNA, monitored by spectroscopic techniques. This has implications in understanding drug-DNA interactions, essential for drug design and development in pharmaceutical research (Zhou, Zhang, & Wang, 2014).

Safety and Hazards

For safety, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

Biochemical Analysis

Biochemical Properties

8-Methoxychroman-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and α-glucosidase, which are key enzymes involved in inflammatory and metabolic pathways . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, thereby reducing inflammation . Furthermore, this compound modulates the expression of genes involved in antioxidant defense and metabolic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as TNF-α and α-glucosidase, inhibiting their activity . This inhibition leads to a reduction in inflammatory responses and improved metabolic control. Additionally, this compound influences gene expression by activating transcription factors that regulate antioxidant and anti-inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant properties over extended periods, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and improved metabolic function . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution to various cellular compartments . This distribution is essential for its biological activity and therapeutic effects.

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can directly interact with mitochondrial enzymes and proteins involved in energy production and oxidative stress response . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

properties

IUPAC Name

8-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEBBHNRCWBWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465029
Record name 8-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91520-00-2
Record name 8-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Methoxychroman-3-one
Reactant of Route 2
8-Methoxychroman-3-one
Reactant of Route 3
Reactant of Route 3
8-Methoxychroman-3-one
Reactant of Route 4
8-Methoxychroman-3-one
Reactant of Route 5
8-Methoxychroman-3-one
Reactant of Route 6
8-Methoxychroman-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.